1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Description
The compound “1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
Benzothiazole derivatives, including “this compound”, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The yield of the synthesis process can vary .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions can be influenced by various factors such as the type of reactants used, the reaction conditions, and the presence of catalysts .Future Directions
The future directions for research on “1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” and other benzothiazole derivatives could include further exploration of their anti-tubercular properties, investigation of their mechanisms of action, and development of more efficient synthesis methods .
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-10(2)13-12(8-9)20-15(17-13)18-5-3-11(4-6-18)14(16)19/h7-8,11H,3-6H2,1-2H3,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUQSIMFYXJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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